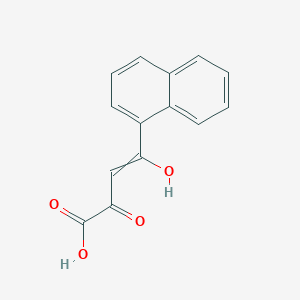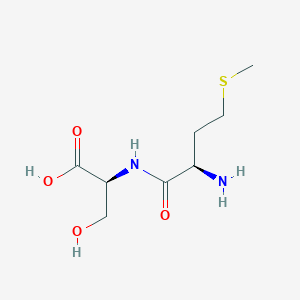acetyl}glycine CAS No. 701210-34-6](/img/structure/B15159713.png)
N-{[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 2-Nitrobenzenesulfonyl Chloride: This is achieved by reacting 2-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with Glycine: The 2-nitrobenzenesulfonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine has several scientific research applications:
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with biological molecules. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
N-(2-Nitrobenzene-1-sulfonyl)glycine: A related compound with similar structural features.
Sulfonyl Amino Acids: A broader class of compounds with sulfonyl groups attached to amino acids.
Uniqueness
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its specific combination of a nitrobenzene sulfonyl group and an amino acid derivative. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
701210-34-6 |
|---|---|
Molekularformel |
C10H9N3O8S |
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
2-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9N3O8S/c14-8(15)5-11-9(16)10(17)12-22(20,21)7-4-2-1-3-6(7)13(18)19/h1-4H,5H2,(H,11,16)(H,12,17)(H,14,15) |
InChI-Schlüssel |
JREXHTXDZRZFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)


![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)




![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
